

N-Biotinyl-N'-Boc-1,6-hexanediamine literature review and citations

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Compound of Interest

Compound Name: *N-Biotinyl-N'-Boc-1,6-hexanediamine*

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N-Biotinyl-N'-Boc-1,6-hexanediamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-N'-Boc-1,6-hexanediamine is a bifunctional linker molecule commonly utilized in biomedical research and drug development.^{[1][2]} Its structure incorporates a biotin moiety for specific, high-affinity binding to avidin and streptavidin, a 6-carbon aliphatic chain (hexanediamine) that acts as a spacer, and a Boc (tert-butyloxycarbonyl) protecting group on the terminal amine. This design allows for the controlled, sequential conjugation of different molecules.

This technical guide provides an in-depth overview of the synthesis, properties, and common applications of **N-Biotinyl-N'-Boc-1,6-hexanediamine**, presenting quantitative data and detailed experimental protocols from the literature.

Physicochemical Properties

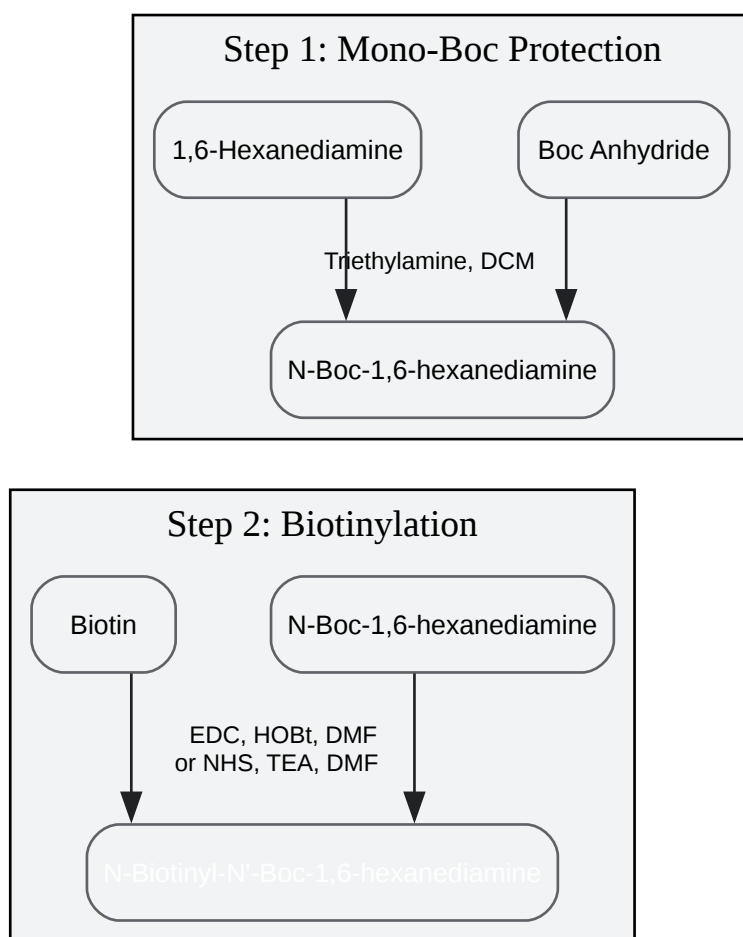
Property	Value	Source
CAS Number	153162-70-0	[3]
Molecular Formula	C ₂₁ H ₃₈ N ₄ O ₄ S	[3][4][5]
Molecular Weight	442.62 g/mol	[3][4]
Appearance	White to Off-White Solid	[4]
Storage	2-8°C Refrigerator or -20°C	[4][5]

Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

The synthesis of **N-Biotinyl-N'-Boc-1,6-hexanediamine** is typically achieved through the coupling of biotin with mono-Boc-protected 1,6-hexanediamine. The literature presents several effective protocols, which are detailed below.

Synthesis Workflow

The overall synthetic scheme involves two main stages: the selective protection of one amine group of 1,6-hexanediamine with a Boc group, followed by the acylation of the remaining free amine with an activated form of biotin.



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Caption: Synthesis workflow for **N-Biotinyl-N'-Boc-1,6-hexanediamine**.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,6-hexanediamine

This protocol outlines the selective mono-protection of 1,6-hexanediamine.

Reactants:

Reagent	Molar Mass (g/mol)	Amount (g)	Moles
1,6-Hexanediamine	116.21	58.0	0.5
Triethylamine	101.19	14.4	0.1
Boc Anhydride	218.25	21.8	0.1
Dichloromethane (DCM)	-	400 mL	-

Procedure:

- Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 mL of DCM.[6]
- Separately, dissolve Boc anhydride (21.8 g, 0.1 mol) in 100 mL of DCM.[6]
- Slowly add the Boc anhydride solution dropwise to the 1,6-hexanediamine solution. The solution will become turbid.[6]
- Allow the reaction to stir at room temperature overnight.[6]
- Filter the reaction mixture.[6]
- Extract the filtrate with water three times.[6]
- Dry the solvent under reduced pressure to obtain the product.[6]

Yield: 15.0 g (73.0%).[6]

Protocol 2: Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine (Method A)

This method utilizes EDC and HOBt as coupling agents.

Reactants:

Reagent	Molar Mass (g/mol)	Amount (g)	Moles
Biotin	244.31	13.7	0.056
HOBt	135.12	9.9	0.07
EDC Hydrochloride	191.70	14.0	0.07
N'-Boc-1,6-hexanediamine	216.32	15.8	0.07
DMF	-	300 mL	-

Procedure:

- At room temperature, add biotin (13.7 g, 0.056 mol), HOBt (9.9 g, 0.07 mol), and EDC hydrochloride (14.0 g, 0.07 mol) to 300 mL of DMF.[\[7\]](#)
- Add N'-Boc-1,6-hexanediamine (15.8 g, 0.07 mol) to the mixture.[\[7\]](#)
- Stir the reaction at room temperature overnight.[\[7\]](#)
- Remove the DMF by rotary evaporation.[\[7\]](#)
- Add methanol to precipitate a large amount of white solid.[\[7\]](#)
- Filter and dry the solid to obtain the crude product.[\[7\]](#)
- Purification of the crude product yields the final compound.[\[7\]](#)

Yield: 14.0 g (67.1% after purification).[\[7\]](#)

Protocol 3: Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine (Method B)

This alternative method uses NHS-activated biotin.

Reactants:

Reagent	Molar Mass (g/mol)	Amount (g)	Moles
NHS-Biotin	341.38	3.00	8.8 mmol
N-Boc-1,6-hexanediamine	216.32	1.90	8.8 mmol
Triethylamine (TEA)	101.19	1.22 mL	12.0 mmol
Anhydrous DMF	-	150 mL	-

Procedure:

- Dissolve NHS-biotin (3.00 g, 8.8 mmol) and N-Boc-1,6-hexanediamine (1.90 g, 8.8 mmol) in anhydrous DMF (150 mL).[\[8\]](#)
- Add triethylamine (1.22 mL, 12.0 mmol) to the solution.[\[8\]](#)
- Stir the reaction mixture at room temperature overnight.[\[8\]](#)
- Isolate the product by precipitation in cold diethyl ether.[\[8\]](#)
- Dry the resulting product under vacuum.[\[8\]](#)

Yield: 3.50 g (90%).[\[8\]](#)

Applications in Research and Drug Development

N-Biotinyl-N'-Boc-1,6-hexanediamine is a versatile reagent. The biotin group allows for strong and specific binding to streptavidin- or avidin-conjugated entities, such as reporter enzymes, fluorescent probes, or solid supports for affinity purification. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.[\[8\]](#) This amine can then be used for subsequent conjugation to other molecules of interest, such as proteins, peptides, or drug molecules.

This linker is particularly valuable in the construction of more complex molecular architectures, including:

- Targeted Drug Delivery Systems: Biotin can serve as a targeting ligand for cells that overexpress biotin receptors.[8]
- PROTACs (Proteolysis-Targeting Chimeras): This linker can be a component of PROTACs, connecting a protein-of-interest binder to an E3 ligase-recruiting moiety.
- Immunoassays and Diagnostics: Used to immobilize biomolecules onto surfaces or to create detectable probes.

In summary, **N-Biotinyl-N'-Boc-1,6-hexanediamine** is a key building block for researchers requiring a heterobifunctional linker with orthogonal reactivity. The straightforward and high-yielding synthesis protocols make it an accessible and valuable tool in the fields of chemical biology and medicinal chemistry.

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